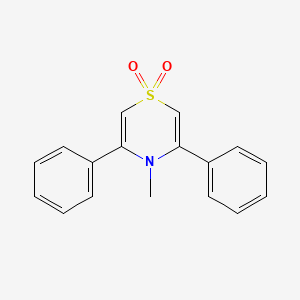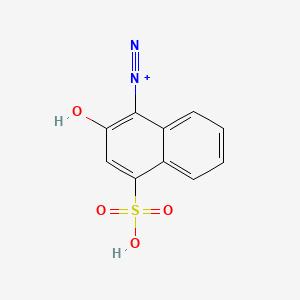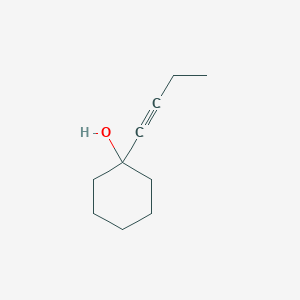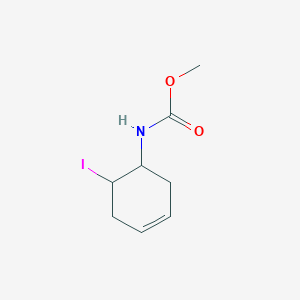
Methyl hydrogen (6-iodocyclohex-3-en-1-yl)carbonimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl hydrogen (6-iodocyclohex-3-en-1-yl)carbonimidate is a chemical compound known for its unique structure and reactivity. This compound features a cyclohexene ring substituted with an iodine atom and a carbonimidate group, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl hydrogen (6-iodocyclohex-3-en-1-yl)carbonimidate typically involves the reaction of 6-iodocyclohex-3-en-1-amine with methyl formate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbonimidate group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of temperature, pressure, and reaction time to optimize the production efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl hydrogen (6-iodocyclohex-3-en-1-yl)carbonimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonimidate group to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amines.
Substitution: Formation of hydroxyl or amino-substituted cyclohexene derivatives.
Scientific Research Applications
Methyl hydrogen (6-iodocyclohex-3-en-1-yl)carbonimidate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl hydrogen (6-iodocyclohex-3-en-1-yl)carbonimidate involves its reactivity with various nucleophiles and electrophiles. The carbonimidate group can participate in nucleophilic addition reactions, while the iodine atom can undergo substitution reactions. These interactions facilitate the formation of new chemical bonds and the synthesis of diverse compounds.
Comparison with Similar Compounds
- Methyl hydrogen (6-bromocyclohex-3-en-1-yl)carbonimidate
- Methyl hydrogen (6-chlorocyclohex-3-en-1-yl)carbonimidate
- Methyl hydrogen (6-fluorocyclohex-3-en-1-yl)carbonimidate
Comparison: Methyl hydrogen (6-iodocyclohex-3-en-1-yl)carbonimidate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and lower electronegativity of iodine make it more reactive in substitution reactions, allowing for the formation of a wider range of derivatives.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
20646-79-1 |
|---|---|
Molecular Formula |
C8H12INO2 |
Molecular Weight |
281.09 g/mol |
IUPAC Name |
methyl N-(6-iodocyclohex-3-en-1-yl)carbamate |
InChI |
InChI=1S/C8H12INO2/c1-12-8(11)10-7-5-3-2-4-6(7)9/h2-3,6-7H,4-5H2,1H3,(H,10,11) |
InChI Key |
DNCIBAZYUKVQIF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1CC=CCC1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


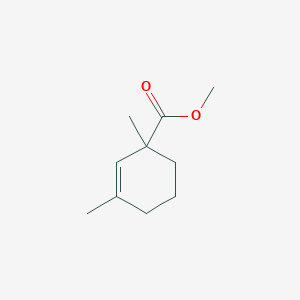
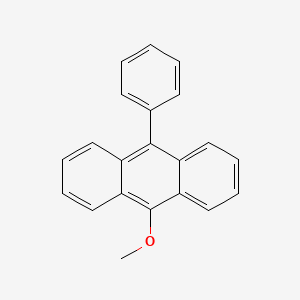

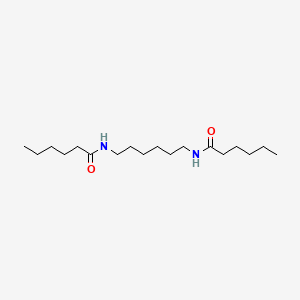
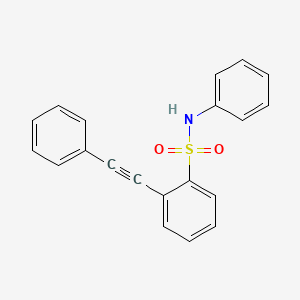
![4,7-Dioxaspiro[2.4]hept-1-ene](/img/structure/B14712278.png)

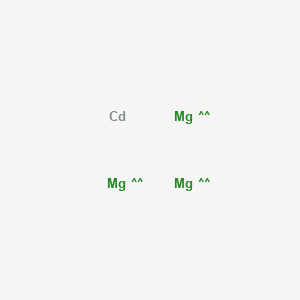
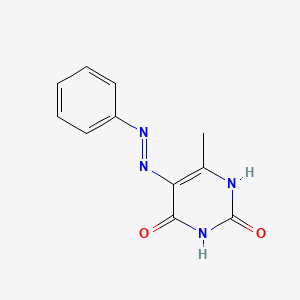
![Spiro[1,3-dithiolane-2,9'-fluorene]](/img/structure/B14712318.png)

